Tetrahydro Cortisone-d6
Description
Properties
Molecular Formula |
C₂₁H₂₆D₆O₅ |
|---|---|
Molecular Weight |
370.51 |
Synonyms |
(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d6; 3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d6; 5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d6; 5β-Tetrahydrocortisone-d6; Ba 2681-d6; NSC 76984-d6; THE-d6; Tetrahydro E-d6; Tetrahydrocompound E-d6; Uroco |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Tetrahydro Cortisone D6 As a Definitive Internal Standard
Chromatographic Separation Principles and Optimization for Steroid Metabolite Profiling
Chromatographic separation is a foundational step in steroid analysis, designed to resolve individual analytes from a complex mixture before their detection by mass spectrometry. The choice between liquid and gas chromatography depends on the specific goals of the analysis, including the number of target analytes, required sensitivity, and sample throughput. nih.govmdpi.com
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a dominant technique for steroid profiling due to its high throughput and ability to analyze conjugated and unconjugated steroids without derivatization. mdpi.comnih.gov Reversed-phase chromatography is the most common separation mode. nih.gov In this setup, a nonpolar stationary phase, typically octadecyl silica (B1680970) (C18), is used with a polar mobile phase. nih.govnih.gov Steroids are separated based on their hydrophobicity, with more polar compounds eluting earlier.
Mobile phases usually consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com To enhance ionization efficiency, especially for electrospray ionization, additives such as formic acid are often included in the mobile phase. mdpi.com The use of a stable-isotope labeled internal standard like Tetrahydrocortisone-d6 is critical to compensate for any analyte loss during sample extraction and for matrix effects that can suppress or enhance the ionization of the target analyte. ed.ac.uk
| Parameter | Typical Configuration | Purpose in Steroid Analysis |
| Column | Reversed-Phase C18 or C8 | Separates steroids based on polarity/hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent used to elute steroids from the column in a gradient. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for analytical columns to achieve good separation and peak shape. |
| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of a wide range of steroids with varying polarities in a single run. |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. nih.gov This enhanced separation power is particularly advantageous in steroidomics, where numerous structurally similar isomers and isobars must be resolved for accurate quantification. nih.gov The use of narrow-bore UHPLC columns can further enhance sensitivity. nih.gov The speed of UHPLC allows for higher sample throughput, which is crucial in clinical and large-scale research settings. endocrine-abstracts.org
Gas chromatography coupled with mass spectrometry (GC-MS) is considered a "gold standard" method for steroid profiling, renowned for its high chromatographic resolution and detailed structural information from mass spectra. nih.govresearchgate.net Unlike LC, GC requires analytes to be volatile and thermally stable. Since steroids are not inherently volatile, a crucial derivatization step is required prior to analysis. nih.gov This process, commonly silylation, replaces active hydrogen atoms on hydroxyl and ketone groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving chromatographic peak shape. nih.govmdpi.com
Deuterium-labeled internal standards such as Tetrahydrocortisone-d6 are added before sample preparation to control for variability in the multi-step process of extraction, hydrolysis (for conjugated steroids), and derivatization. usgs.govnih.gov
| Feature | Liquid Chromatography (LC-MS) | Gas Chromatography (GC-MS) |
| Sample State | Liquid | Gas |
| Derivatization | Generally not required nih.gov | Mandatory for steroids nih.gov |
| Analytes | Conjugated and unconjugated steroids | Primarily unconjugated steroids (after hydrolysis) |
| Resolution | Good; excellent with UHPLC nih.gov | Excellent; considered a "gold standard" researchgate.net |
| Throughput | High; fast run times endocrine-abstracts.org | Lower; due to sample preparation time nih.gov |
| Primary Use | High-throughput clinical analysis, multi-analyte panels mdpi.com | Comprehensive metabolic profiling, reference methods mdpi.com |
Mass Spectrometric Detection Techniques and Data Acquisition Strategies
Mass spectrometry provides the high selectivity and sensitivity required for detecting steroids at physiologically relevant concentrations. mdpi.com When coupled with chromatographic separation, it allows for the definitive identification and quantification of target analytes.
For LC-MS analysis, analytes must be ionized before they can be detected by the mass spectrometer. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques for steroid analysis. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that creates ions directly from a liquid solution. It is highly suitable for polar and thermally labile molecules and is the most frequently used method for corticosteroid analysis, typically operating in positive ion mode. nih.gov The addition of modifiers like formic acid to the mobile phase aids in the formation of protonated molecules ([M+H]^+). mdpi.com
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds. In APCI, the mobile phase is nebulized into a heated chamber where a corona discharge creates reactant ions that then ionize the analyte molecules. While ESI is generally preferred for many steroids, APCI can provide superior results for certain analytes and is less susceptible to matrix effects. nih.gov Some modern instruments are equipped with dual-source capabilities, allowing for rapid switching between ESI and APCI within a single run to optimize detection for a diverse panel of compounds. perkinelmer.com.ar
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from liquid phase via a strong electric field. | Gas-phase chemical ionization at atmospheric pressure. |
| Best Suited For | Polar, thermally labile, high molecular weight compounds. | Less polar, more volatile compounds. |
| Adducts | Forms protonated ([M+H]^+) or deprotonated ([M-H]^-) molecules. | Primarily forms protonated molecules ([M+H]^+). |
| Matrix Effects | More susceptible to ion suppression. | Generally less susceptible to matrix effects. |
| Common Use in Steroidomics | Most common method for corticosteroids. nih.gov | Alternative for specific, less polar steroids. nih.gov |
Tandem mass spectrometry (MS/MS) is a powerful technique that provides exceptional specificity for quantifying analytes in complex mixtures. nih.gov The most common mode used for quantification is Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM). proteomics.com.aucreative-proteomics.com This technique relies on a triple quadrupole mass spectrometer. washington.edu
The process involves several key steps:
Precursor Ion Selection: The first quadrupole (Q1) is set to isolate only the ion corresponding to the mass-to-charge ratio (m/z) of the target analyte (the precursor ion). For example, it would select the ([M+H]^+) ion of Tetrahydrocortisone (B135524).
Fragmentation: The isolated precursor ion is passed into the second quadrupole (Q2), which acts as a collision cell. Here, the ion is fragmented by collision with an inert gas (e.g., argon).
Product Ion Selection: The third quadrupole (Q3) is set to detect only specific, characteristic fragment ions (product ions) that result from the fragmentation in Q2.
By monitoring a specific precursor-to-product ion "transition," MRM provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity. washington.edu This is crucial for distinguishing between steroid isomers that have the same mass but produce different fragment patterns. nih.gov In a single analysis, multiple MRM transitions for numerous analytes and their corresponding internal standards (like Tetrahydrocortisone and Tetrahydrocortisone-d6) can be monitored simultaneously. creative-proteomics.com The ratio of the signal from the native analyte to its deuterated internal standard is used to calculate the precise concentration, correcting for any analytical variability. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Tetrahydrocortisone (THE) | 365.2 | 317.2 | Quantifier |
| Tetrahydrocortisone (THE) | 365.2 | 281.2 | Qualifier |
| Tetrahydrocortisone-d6 | 371.2 | 323.2 | Internal Standard |
Rigorous Method Validation and Performance Assessment
The validation of an analytical method is a comprehensive process that demonstrates its suitability for its intended purpose. When Tetrahydrocortisone-d6 is used as an internal standard for the quantification of Tetrahydrocortisone, the validation process encompasses several key performance characteristics to establish the method's reliability and accuracy.
A fundamental aspect of method validation is to establish the relationship between the concentration of the analyte and the analytical response over a relevant physiological and pathological range.
Linearity is demonstrated by preparing a series of calibration standards with known concentrations of Tetrahydrocortisone and a constant concentration of Tetrahydrocortisone-d6. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. A linear relationship, typically confirmed by a high coefficient of determination (R² > 0.99), indicates that the method provides a proportional response across the tested range. In a study quantifying a panel of urinary steroids, excellent linearity with an R² greater than 0.99 was achieved for all analytes, including Tetrahydrocortisone. nih.gov Similarly, another LC-MS/MS method for the simultaneous determination of free urinary steroids, including Tetrahydrocortisone, reported a regression coefficient (r²) of >0.999 for each of the five analytes. researchgate.net
Sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically defined as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often with an S/N ratio of 10 or a coefficient of variation (CV) of less than 20%.
One high-resolution accurate-mass mass spectrometry method reported an LOD and LOQ for Tetrahydrocortisone (THE) of 1.72 pg/μl and 5.21 pg/μl in urine, respectively, using [2H6]-THE as the internal standard. researchgate.net Another LC-MSn method for a comprehensive panel of cortisol metabolites determined the LOD and LOQ for all compounds, including Tetrahydrocortisone, to be 0.01 ng/mL and 0.05 ng/mL, respectively. nih.gov
The Dynamic Range of an analytical method is the concentration range over which it is both linear and quantifiable. This range is crucial for the analysis of clinical samples, which can exhibit a wide variation in steroid metabolite concentrations. For instance, a validated LC-MS/MS method for urinary steroids established a quantification range of 1–120 ng/mL for tetrahydrometabolites, including Tetrahydrocortisone. researchgate.net Another study reported a quantification range of 0.2-160 ng/mL for the tetrahydro-metabolites. researchgate.net
| Parameter | Reported Value | Internal Standard Used | Source |
|---|---|---|---|
| Linearity (R²) | > 0.99 | Deuterated Internal Standards | nih.gov |
| Linearity (r²) | > 0.999 | Cortisol-d4 | researchgate.net |
| LOD | 1.72 pg/μl | [2H6]-THE | researchgate.net |
| LOQ | 5.21 pg/μl | [2H6]-THE | researchgate.net |
| LOD | 0.01 ng/mL | Not specified | nih.gov |
| LOQ | 0.05 ng/mL | Not specified | nih.gov |
| Dynamic Range | 1–120 ng/mL | Cortisol-d4 | researchgate.net |
| Dynamic Range | 0.2-160 ng/mL | Not specified | researchgate.net |
Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Intra-day precision (or repeatability) is assessed by analyzing replicate quality control (QC) samples at multiple concentration levels within a single analytical run. Inter-day precision (or intermediate precision) is determined by analyzing the same QC samples on different days, with different analysts, or on different instruments.
For a panel of 11 urinary steroids, intra- and inter-day precisions of less than 10.1% were reported. nih.gov In another study focusing on tetrahydro-metabolites of cortisol and cortisone (B1669442), the intra-day and inter-day coefficients of variation for Tetrahydrocortisone were found to be 13% and 14.9%, respectively. nih.gov A separate LC-MS/MS method reported intra- and inter-day precision for a panel of steroids, including Tetrahydrocortisone, to be less than 10%. researchgate.net
Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. It is usually expressed as the percentage of the nominal concentration. Accuracy is assessed by analyzing QC samples with known concentrations and comparing the measured concentrations to the theoretical values. An LC-MS/MS method for free urinary steroids demonstrated an accuracy of 85–105% for all analytes, including Tetrahydrocortisone. researchgate.net Another validated method for cortisol and its metabolites reported intra- and inter-day accuracies ranging from 95% to 110% for all analytes. nih.gov
| Parameter | Concentration Level | Reported Value (%CV or %Accuracy) | Internal Standard Used | Source |
|---|---|---|---|---|
| Intra-day Precision (%CV) | Not specified | < 10.1% | Deuterated Internal Standards | nih.gov |
| Inter-day Precision (%CV) | Not specified | < 10.1% | Deuterated Internal Standards | nih.gov |
| Intra-day Precision (%CV) | Not specified | 13% | Not specified | nih.gov |
| Inter-day Precision (%CV) | Not specified | 14.9% | Not specified | nih.gov |
| Intra-day Precision (%CV) | QCs | < 10% | Cortisol-d4 | researchgate.net |
| Inter-day Precision (%CV) | QCs | < 10% | Cortisol-d4 | researchgate.net |
| Accuracy | QCs | 85–105% | Cortisol-d4 | researchgate.net |
| Intra-day Accuracy | Not specified | 95–110% | Not specified | nih.gov |
| Inter-day Accuracy | Not specified | 95–110% | Not specified | nih.gov |
Analytical Recovery refers to the efficiency of the extraction process in recovering the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. The use of a co-eluting internal standard like Tetrahydrocortisone-d6 is crucial for correcting any losses during sample preparation. A study on urinary steroids reported a mean analytical recovery of over 89% for all analytes, including Tetrahydrocortisone. researchgate.net Another method for cortisol metabolites showed extraction recoveries ranging from 65% to 95%. nih.gov
Matrix Effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix. These effects can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement. Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
In a study using [2H6]-THE as an internal standard, the matrix effect for Tetrahydrocortisone at the LLOQ and high concentration range was reported to be between 82% to 142% and 95% to 120%, respectively, indicating that the sample preparation significantly reduced ion suppression. researchgate.net Another investigation found that the relative matrix effects for a panel of urinary steroids were between 96.4% and 101.6%. nih.gov
| Parameter | Reported Value | Internal Standard Used | Source |
|---|---|---|---|
| Analytical Recovery | > 89% | Cortisol-d4 | researchgate.net |
| Extraction Recovery | 65–95% | Not specified | nih.gov |
| Matrix Effect (at LLOQ) | 82% - 142% | [2H6]-THE | researchgate.net |
| Matrix Effect (High Conc.) | 95% - 120% | [2H6]-THE | researchgate.net |
| Relative Matrix Effect | 96.4% - 101.6% | Deuterated Internal Standards | nih.gov |
The integrity of clinical samples from collection to analysis is paramount for obtaining reliable results. Therefore, the stability of steroid metabolites under various pre-analytical conditions must be thoroughly investigated. This includes assessing the impact of storage temperature, duration, and freeze-thaw cycles on the concentration of the analytes.
A comprehensive study on the pre-analytical stability of urinary steroids, including Tetrahydrocortisone, found that the analytes were stable for up to seven days at room temperature (20–25 °C) and for up to 28 days when stored in a refrigerator (4–6 °C). nih.gov The same study also demonstrated that samples were stable during long-term storage at -20 °C and -80 °C for six months and were stable through three freeze-thaw cycles. nih.gov Another study investigated the influence of different storage procedures on the ratios of cortisol metabolites and reported no substantial effect on the final results. researchgate.net
| Condition | Duration | Stability Finding | Source |
|---|---|---|---|
| Room Temperature (20–25 °C) | 7 days | Sufficient pre-freeze stability | nih.gov |
| Refrigerated (4–6 °C) | 28 days | Sufficient pre-freeze stability | nih.gov |
| Frozen (-20 °C) | 6 months | Stable | nih.gov |
| Frozen (-80 °C) | 6 months | Stable | nih.gov |
| Freeze-Thaw Cycles | 3 cycles | Stable | nih.gov |
| Various Storage Procedures | Not specified | No substantial effect | researchgate.net |
Investigative Applications of Tetrahydro Cortisone D6 in Steroid Metabolism and Biochemical Pathway Elucidation
Elucidation of Cortisol and Cortisone (B1669442) Interconversion Dynamics
The dynamic and tissue-specific interconversion of active cortisol to inactive cortisone is a critical control point in glucocorticoid physiology. This process is modulated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. wikipedia.orgresearchgate.net Deuterated internal standards, such as Tetrahydrocortisone-d6, are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies developed to precisely quantify these steroids and their metabolites, thereby elucidating the dynamics of this conversion. nih.govnih.gov The stability and unique mass of the deuterated tracer allow for accurate differentiation from endogenous, non-labeled steroids, enabling precise quantification of metabolic fluxes.
The 11β-HSD system comprises two primary isozymes with opposing functions that regulate the availability of cortisol to its receptor. nih.govnih.gov
11β-HSD Type 1 (11β-HSD1): This enzyme predominantly functions as a reductase, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue. medchemexpress.comtaylorandfrancis.com 11β-HSD1 is crucial in metabolic regulation, and its elevated expression in adipose tissue is linked to obesity and metabolic syndrome. nih.govmedchemexpress.com
11β-HSD Type 2 (11β-HSD2): In contrast, 11β-HSD2 acts exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone. nih.gov This function is vital in mineralocorticoid-sensitive tissues such as the kidneys, where it prevents cortisol from binding to and activating the mineralocorticoid receptor, ensuring aldosterone specificity. nih.govmedchemexpress.com
The use of deuterated tracers is fundamental to quantifying the distinct activities of these isozymes in vivo. By administering a labeled steroid, researchers can track its conversion and measure the appearance of labeled metabolites, which directly reflects the enzymatic activity in specific compartments. nih.gov
Table 1: Functional Roles of 11β-HSD Isozymes
| Enzyme | Primary Function | Cofactor | Key Location(s) | Physiological Role |
|---|---|---|---|---|
| 11β-HSD1 | Reductase | NADPH | Liver, Adipose Tissue, Brain | Amplifies local glucocorticoid action (Cortisone → Cortisol) wikipedia.orgnih.gov |
| 11β-HSD2 | Dehydrogenase | NAD+ | Kidney, Placenta, Salivary Glands | Protects mineralocorticoid receptors from cortisol (Cortisol → Cortisone) nih.govtaylorandfrancis.com |
Quantification of 5α- and 5β-Reductase Activities in Steroid Catabolism
Following the interconversion of cortisol and cortisone, their catabolism is largely carried out by A-ring reductases, specifically 5α-reductase and 5β-reductase. nih.gov These enzymes convert cortisol and cortisone into their respective tetrahydro-metabolites. nih.govmdpi.com
5α-reductase metabolizes cortisone to allo-tetrahydrocortisone (alloTHE).
5β-reductase (AKR1D1) metabolizes cortisone to tetrahydrocortisone (B135524) (THE). mdpi.com
Tetrahydrocortisone-d6 serves as a crucial internal standard in assays designed to measure the end-products of these pathways, such as THE and alloTHE. nih.govnih.gov By accurately quantifying the urinary concentrations of these metabolites, the relative activities of 5α- and 5β-reductase can be determined. nih.gov An imbalance in these enzyme activities has been associated with various pathological conditions, including polycystic ovary syndrome (PCOS), where increased 5α-reductase activity is often observed. nih.gov
Tracing Endogenous Steroid Biosynthesis and Catabolic Fluxes
Stable isotope-labeled steroids like Tetrahydrocortisone-d6 are essential for tracing the complex pathways of steroidogenesis and catabolism. nih.gov In metabolic studies, these labeled compounds are used as internal standards for mass spectrometry-based analyses, a technique known as steroid profiling or metabolomics. nih.govnih.gov This approach allows for the simultaneous quantification of numerous steroid precursors and metabolites in biological fluids such as urine and serum. nih.govnih.gov
By providing a known quantity of a labeled standard that is chemically identical to the analyte of interest, researchers can correct for variations during sample preparation and analysis. This ensures high accuracy and precision in measuring the concentrations of endogenous steroids. nih.gov Such precise measurements are critical for mapping the metabolic flux—the rate of turnover of molecules through a metabolic pathway—and identifying disruptions in steroidogenesis or catabolism that characterize endocrine disorders. nih.gov
Analysis of Steroid Excretion Profiles and Metabolite Ratios as Biochemical Indicators
The analysis of 24-hour urinary steroid excretion provides a non-invasive and comprehensive assessment of adrenal steroid production and metabolism. nih.govendocrine-abstracts.org The ratios of specific urinary metabolites serve as powerful biochemical indicators of the activities of key steroidogenic and metabolizing enzymes. nih.gov The accuracy of these urinary steroid profiles is significantly enhanced by the use of deuterated internal standards during quantification.
Table 2: Key Urinary Steroid Metabolite Ratios and Their Biochemical Significance
| Metabolite Ratio | Enzyme Activity Indicated | Clinical Relevance |
|---|---|---|
| (alloTHF + THF) / THE | 11β-HSD (net activity) | Assessment of cortisol-cortisone balance; altered in apparent mineralocorticoid excess. nih.gov |
| alloTHF / THF | 5α-Reductase | Increased ratio suggests elevated 5α-reductase activity, as seen in PCOS. nih.gov |
Comparative Metabolic Studies in Various Biological Systems and Experimental Models (e.g., in vitro, non-human in vivo)
The application of Tetrahydrocortisone-d6 and other labeled steroids extends to comparative metabolic studies across different biological systems, which is crucial for translating research findings from experimental models to human physiology.
In vitro models: In these systems, which include preparations of liver microsomes or cultured cells, labeled steroids are used to study species-specific differences in metabolic pathways. europa.eunih.gov For instance, the pattern of metabolites produced from a labeled precursor can vary significantly between human, rat, and mouse liver microsomes, reflecting differences in the expression and activity of cytochrome P-450 and other metabolizing enzymes. nih.gov These studies are essential for selecting the most appropriate animal species for preclinical toxicology and efficacy studies. europa.eu
Non-human in vivo models: In animal models, deuterated tracers are used to investigate steroid metabolism in a complete physiological system. For example, studies in cattle have utilized LC-MS/MS methods to measure urinary tetrahydro-metabolites of cortisol and cortisone to establish baseline values and assess the activity of 11β-HSD. nih.gov Such research provides a methodological basis for evaluating HSD activity in farm animals and can be applied to screen for the illicit use of synthetic corticosteroids. nih.gov Comparing these in vivo results with human data helps to validate the animal models and understand the broader applicability of metabolic findings. nih.gov
Comprehensive Steroid Profiling and Biomarker Research Facilitated by Tetrahydro Cortisone D6
Development of Multiplexed Assays for Global Steroidomic Profiling
The transition from single-analyte immunoassays to multiplexed steroid profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a significant advancement in endocrinology and clinical research. mdpi.com These sophisticated methods allow for the simultaneous quantification of a broad panel of steroids from a single, small-volume sample, offering a comprehensive snapshot of the steroid metabolome. researchgate.netnih.gov The development of these global steroidomic assays is critically dependent on the use of stable isotope-labeled internal standards, such as Tetrahydrocortisone-d6, to ensure analytical robustness.
The core principle behind the utility of THE-d6 is isotope dilution mass spectrometry. An exact known quantity of the deuterated standard is added to a biological sample (e.g., urine or serum) at the beginning of the sample preparation process. endocrine-abstracts.org THE-d6 behaves almost identically to the endogenous, non-labeled THE throughout the extraction, purification, and chromatographic separation steps. Any sample loss during this process affects both the analyte and the standard equally. During mass spectrometry analysis, the instrument can differentiate between the native THE and the heavier THE-d6 based on their mass-to-charge ratio. By measuring the ratio of the native analyte to the known amount of the internal standard, a highly accurate and precise concentration of the endogenous THE can be calculated, effectively correcting for procedural variations and matrix effects that can suppress or enhance the ion signal. nih.gov
This approach has been integral to the validation of high-throughput urinary and serum steroid profiling methods. endocrine-abstracts.org Research has demonstrated the development of powerful LC-MS/MS tools for the comprehensive profiling of up to 29 urinary steroids, a process that relies on a suite of isotopically labeled internal standards to achieve accuracy and reproducibility. endocrine-abstracts.org These multiplexed assays are essential for providing the detailed, quantitative data needed for fingerprinting the steroid profiles associated with various physiological and pathological states. nih.gov
| Methodology | Key Advantage | Role of Internal Standards (like THE-d6) | Typical Analytes | Reference |
|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity; ability to measure multiple analytes simultaneously. | Corrects for matrix effects and variations in sample extraction and recovery, ensuring high accuracy. | Cortisol, Cortisone (B1669442), Androgens, Progestogens, and their metabolites (including THE). | researchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Considered a "gold standard" for urinary steroid profiling, providing excellent separation. | Essential for accurate quantification, though often requires derivatization steps. | Comprehensive panel of mineralocorticoids, glucocorticoids, and androgens. | mdpi.comendocrine-abstracts.org |
| Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) | Reduces sample preparation and run time compared to traditional methods, allowing for greater sample throughput. | Maintains accuracy and precision in high-throughput environments. | Panels of over 25 urinary steroids for a complete metabolome view. | endocrine-abstracts.org |
Identification of Metabolic Signatures in Defined Biological Conditions
The precise quantification of Tetrahydrocortisone (B135524), enabled by internal standards like THE-d6, is fundamental to identifying unique metabolic signatures in various diseases. By measuring panels of steroids, researchers can move beyond single biomarkers to recognize patterns of hormonal dysregulation that are characteristic of specific conditions.
In the study of Cushing's syndrome , a disorder caused by excess cortisol, urinary steroid profiling has proven to be a valuable diagnostic tool. dntb.gov.ua Research has shown that while cortisol levels are elevated, the metabolic profile of its downstream products is also altered. For instance, some studies have identified decreased levels of tetrahydrocortisone (THE) and a significantly increased ratio of tetrahydrocortisol (THF) plus allo-tetrahydrocortisol (a-THF) to THE. mdpi.com This (THF+aTHF)/THE ratio serves as a crucial indicator of the activity of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme, providing deeper insight into the pathophysiology of the disease. dntb.gov.uamdpi.com
For Congenital Adrenal Hyperplasia (CAH) , a group of autosomal recessive disorders caused by enzymatic deficiencies in the steroid synthesis pathway, multiplexed steroid profiling is essential for differential diagnosis. oup.comnih.gov Different enzyme deficiencies create distinct blockades in steroid production, resulting in unique hormonal fingerprints. For example, 21-hydroxylase deficiency, the most common form of CAH, leads to a significant decrease in cortisol metabolism and the accumulation of precursors like 17α-hydroxyprogesterone. oup.comnih.gov The ability to accurately measure the downstream metabolites, including the reduced levels of THE, helps confirm the specific enzymatic defect. oup.com
| Biological Condition | Observed Metabolic Signature | Biomarker Significance | Reference |
|---|---|---|---|
| Cushing's Syndrome | Decreased urinary THE levels; increased (THF+aTHF)/THE ratio. | Indicates altered 11β-HSD enzyme activity and glucocorticoid metabolism. | dntb.gov.uamdpi.com |
| Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency) | Significantly decreased cortisol metabolism, leading to lower levels of THE. | Confirms blockade in the glucocorticoid synthesis pathway. | oup.com |
| Metabolic Syndrome | Urinary THE levels are used as an integrated marker of total glucocorticoid production and metabolism. | Helps to assess the state of the hypothalamic-pituitary-adrenal (HPA) axis. | nih.gov |
Assessment of Adrenal Steroidogenesis Perturbations in Research Models
Adrenal steroidogenesis is a complex cascade of enzymatic reactions that convert cholesterol into mineralocorticoids, glucocorticoids, and adrenal androgens. nih.govnih.gov Research models of adrenal disorders, particularly those involving specific enzyme deficiencies, rely on the precise measurement of steroid intermediates and metabolites to understand the functional consequences of genetic defects.
In conditions like CAH, a deficiency in an enzyme such as 21-hydroxylase or 11β-hydroxylase causes a "dam" in the metabolic pathway. nih.gov This leads to a buildup of steroid precursors before the block and a deficiency of all steroids downstream. nih.gov For example, in 11β-hydroxylase deficiency, the conversion of 11-deoxycortisol to cortisol is impaired. This results in elevated levels of 11-deoxycortisol and a corresponding decrease in cortisol and its subsequent metabolites, such as cortisone and THE. oup.com
The accurate quantification of the full steroid profile, including terminal metabolites like THE, is crucial for pinpointing the exact location of the enzymatic block. oup.com The use of Tetrahydrocortisone-d6 as an internal standard ensures that the measured levels of endogenous THE are reliable, allowing researchers to confidently map the perturbations in the steroidogenesis pathway. This detailed metabolic phenotyping is invaluable for diagnosing specific disorders, understanding their severity, and monitoring the biochemical response to treatment.
| Enzyme Deficiency | Accumulated Precursors | Deficient Downstream Products | Impact on THE Levels | Reference |
|---|---|---|---|---|
| 21-Hydroxylase (CYP21A2) | 17α-hydroxyprogesterone, Androstenedione (B190577) | Cortisol, Cortisone, Aldosterone | Decreased | oup.comnih.gov |
| 11β-Hydroxylase (CYP11B1) | 11-deoxycortisol, Deoxycorticosterone (DOC) | Cortisol, Cortisone, Corticosterone | Decreased | oup.com |
| 3β-Hydroxysteroid Dehydrogenase (HSD3B2) | Pregnenolone, 17-hydroxypregnenolone, DHEA | Progesterone, 17-hydroxyprogesterone, Cortisol, Aldosterone | Decreased | nih.gov |
Research into Glucocorticoid Receptor Activation and Downstream Metabolic Effects
Glucocorticoids exert their wide-ranging physiological effects by binding to and activating the glucocorticoid receptor (GR), a ligand-activated transcription factor. nih.govnih.gov The biological activity of glucocorticoids is therefore not only dependent on their circulating levels but also on their metabolism within target tissues, a process that regulates the local concentration of active hormone available to bind the GR. nih.gov
The interconversion of active cortisol to inactive cortisone is a key regulatory step, catalyzed by 11β-HSD enzymes. nih.govnih.gov 11β-HSD2 inactivates cortisol to cortisone, protecting mineralocorticoid receptors from illicit occupation by cortisol. Conversely, 11β-HSD1 reactivates cortisone to cortisol in tissues like the liver and adipose tissue. The subsequent metabolism of cortisol and cortisone into their respective tetrahydro-metabolites (THF, a-THF, and THE) and excretion in urine represents the final step in glucocorticoid inactivation and clearance. nih.gov
Therefore, research into the metabolic effects of GR activation is intrinsically linked to the processes that control the availability of its ligand. By measuring the urinary ratio of cortisol metabolites to cortisone metabolites—specifically the (THF+aTHF)/THE ratio—researchers can obtain a systemic, integrated index of 11β-HSD activity. researchgate.net This ratio provides a powerful tool to study the pre-receptor regulation of glucocorticoid action. Accurate determination of these metabolite levels, facilitated by the use of internal standards like Tetrahydrocortisone-d6, is paramount for studies investigating how perturbations in glucocorticoid metabolism impact GR signaling and lead to downstream metabolic consequences. nih.govresearchgate.net
Studies on Steroid Homeostasis and Responses to Biochemical Stimuli
Steroid homeostasis refers to the dynamic balance of synthesis, secretion, and metabolism that maintains steroid hormones within a normal physiological range. nih.gov This balance is constantly challenged and adjusted in response to various internal and external stimuli, such as stress, illness, or changes in metabolic state. rupahealth.com Investigating these dynamic responses requires methods that can capture an integrated picture of steroid production and turnover over time.
Future Directions and Emerging Research Avenues for Tetrahydro Cortisone D6 in Steroid Science
Integration with Advanced Multi-Omics Approaches (e.g., Lipidomics, Proteomics)
The era of systems biology demands a holistic view of biological processes, which has led to the rise of multi-omics approaches that combine genomics, transcriptomics, proteomics, and metabolomics. nih.gov In this context, Tetrahydrocortisone-d6 is poised to play a crucial role in ensuring the accuracy and comparability of data across these complex datasets.
The integration of steroid profiling with lipidomics and proteomics can reveal intricate interactions between metabolic pathways. nih.govnih.gov For instance, analyzing the steroid profile alongside the lipidome can provide insights into how cholesterol metabolism is partitioned between steroidogenesis and membrane synthesis. Similarly, correlating steroid levels with the expression of specific proteins can elucidate regulatory mechanisms and enzymatic activities. nih.gov
In these multi-omics studies, which generate vast amounts of data, analytical precision is paramount. nih.gov Tetrahydrocortisone-d6, as an internal standard, provides a stable reference point for the accurate quantification of tetrahydrocortisone (B135524), a key cortisol metabolite. ub.edumedchemexpress.cn This accuracy is critical when integrating data from different analytical platforms (e.g., LC-MS/MS for steroids and lipids, and different MS techniques for proteins), as it minimizes batch effects and analytical variability. By ensuring the steroid data is robust and reliable, Tetrahydrocortisone-d6 facilitates the discovery of meaningful biological correlations within large-scale multi-omics investigations. nih.govnih.gov
Future research will likely involve the development of analytical workflows that simultaneously quantify steroids, lipids, and proteins from a single sample. In such integrated systems, the inclusion of deuterated standards like Tetrahydrocortisone-d6 will be indispensable for data normalization and achieving the high degree of quantitative accuracy required to build comprehensive models of cellular and physiological processes.
Advancements in Micro-sampling Techniques and Miniaturized Analytical Platforms
A significant trend in clinical and research settings is the move towards minimally invasive sample collection, known as micro-sampling. mdpi.com Techniques such as dried blood spots (DBS), volumetric absorptive microsampling (VAMS), and plasma microsampling are gaining prominence due to their numerous advantages, including reduced sample volume requirements, ease of collection (often self-administered), and simplified sample shipment and storage. researchgate.nettranslationalchemistry.com These methods are particularly beneficial for longitudinal studies, pediatric and elderly populations, and remote sample collection. mdpi.comresearchgate.net
The small sample volumes (typically <50 µL) collected via these techniques present analytical challenges, demanding highly sensitive and precise quantification methods. mdpi.com This is where Tetrahydrocortisone-d6 becomes essential. When analyzing steroids from a micro-sample using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the inclusion of a deuterated internal standard is critical to correct for sample loss during extraction and for variations in instrument response. translationalchemistry.com
Volumetric absorptive microsampling (VAMS) has emerged as a particularly promising technique because it collects a fixed volume of blood, which can overcome the hematocrit effect associated with traditional DBS cards. researchgate.nettranslationalchemistry.com Studies have demonstrated the development of VAMS-based workflows for the precise analysis of anabolic androgenic steroids, highlighting the method's potential for broader applications in steroid profiling. translationalchemistry.com The reliability of such methods hinges on the proper use of internal standards to ensure accuracy.
Future developments will likely focus on integrating micro-sampling devices directly with miniaturized analytical platforms, creating "sample-to-answer" systems. These platforms will require robust internal standards like Tetrahydrocortisone-d6 to ensure that the quantitative data is reliable, regardless of the sample matrix or collection method.
| Micro-sampling Technique | Description | Typical Volume | Key Advantage | Role of Tetrahydrocortisone-d6 |
|---|---|---|---|---|
| Dried Blood Spot (DBS) | A drop of capillary blood is blotted and dried on filter paper. mdpi.com | 10-20 µL | Historical standard, easy collection and shipping. researchgate.net | Corrects for variability in spot size and extraction efficiency. |
| Volumetric Absorptive Microsampling (VAMS) | A porous tip collects a precise volume of fluid (e.g., blood). translationalchemistry.com | 10-30 µL | Overcomes hematocrit bias by collecting a fixed volume. researchgate.nettranslationalchemistry.com | Ensures high accuracy and precision in fixed-volume samples. |
| Dried Serum/Plasma Spots (DSS/DPS) | Serum or plasma is spotted onto collection cards after separation. mdpi.com | 10-20 µL | Removes cellular components, providing a cleaner matrix. mdpi.com | Standardizes quantification in processed biofluids. |
| Capillary Microsampling | Collection of a precise volume of fluid into a glass capillary tube. | 5-50 µL | High volumetric accuracy. | Acts as a reference for precise volumetric measurements. |
Computational Modeling and Systems Biology Applications for Steroid Metabolism
Computational modeling and systems biology are powerful tools for understanding the complex network of reactions that constitute steroid metabolism. nih.gov These models aim to simulate the dynamic behavior of the steroidogenesis pathway, predict the effects of disruptions, and identify key regulatory points. nih.gov
The development and validation of these mechanistic models are critically dependent on high-quality, quantitative experimental data. nih.govnih.gov This is where Tetrahydrocortisone-d6 plays a foundational role. By enabling the precise measurement of tetrahydrocortisone concentrations in various biological matrices (e.g., cells, culture medium, plasma, urine), it provides the accurate data points needed to parameterize and test the models. ub.edunih.gov
For example, researchers have developed computational models of the adrenal steroidogenesis network to estimate the synthesis and secretion of steroids and to predict the biochemical response to endocrine-active chemicals. nih.govnih.gov These models consist of a series of differential equations describing the transport and metabolic processes. The accuracy of the model's predictions is directly tied to the accuracy of the experimental measurements used to fit its parameters. Using Tetrahydrocortisone-d6 as an internal standard ensures that the quantification of cortisol's downstream metabolite is reliable, thereby strengthening the foundation upon which the computational model is built. nih.govnih.gov
Future research will involve creating more comprehensive, multi-organ systems models that include regulatory feedback loops, such as the hypothalamus-pituitary-adrenal (HPA) axis. researchgate.net These complex models will require highly accurate time-course data from different biological compartments. The use of deuterated standards, including Tetrahydrocortisone-d6, will be essential for generating the precise quantitative data needed to build and validate these next-generation models of steroid physiology and pathophysiology.
Exploration of Novel Deuterated Steroid Applications beyond Quantitative Analysis
While the primary application of Tetrahydrocortisone-d6 is as an internal standard, the unique properties of deuterated compounds open up avenues for other advanced research applications. nih.gov The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.gov
This property is being actively explored in drug development to create "deuterated drugs" with improved pharmacokinetic profiles. nih.govnih.gov By selectively replacing hydrogen with deuterium at sites of metabolism, it is possible to decrease the rate of drug clearance, increase its half-life, and reduce the formation of potentially toxic metabolites. nih.gov While Tetrahydrocortisone-d6 itself is a metabolite, the principles of deuteration could be applied to therapeutic steroidal drugs to enhance their properties. nih.gov
Furthermore, deuterated steroids can be used as metabolic tracers to study the dynamics of steroid pathways in vivo. nih.gov By administering a deuterated precursor and tracking its conversion into various metabolites using mass spectrometry, researchers can measure metabolic clearance rates and pathway fluxes. nih.gov For example, deuterium-labeled androstenedione (B190577) and testosterone (B1683101) have been used to measure their plasma clearance rates in humans. nih.gov A similar approach could utilize deuterated cortisol or cortisone (B1669442) to trace their metabolic fate through the production of metabolites like tetrahydrocortisone, providing a dynamic view of enzyme activity (e.g., 5α-reductase and 11β-hydroxysteroid dehydrogenase) in various physiological and disease states.
| Novel Application | Scientific Principle | Potential Use for a Deuterated Steroid | Research Implication |
|---|---|---|---|
| Metabolic Tracers | Stable isotope-labeled compounds can be distinguished from their endogenous counterparts by mass spectrometry. nih.gov | Administering a deuterated precursor (e.g., Cortisol-d4) to track its conversion to Tetrahydrocortisone. | Allows for dynamic in vivo measurement of metabolic rates and enzyme activities. nih.gov |
| Pharmacokinetic Modulation | The kinetic isotope effect (KIE) can slow the metabolic breakdown of a compound. nih.gov | Developing therapeutic steroids with selective deuteration to improve their half-life and safety profile. nih.gov | Creation of more effective and safer steroidal drugs with less frequent dosing. nih.gov |
| Enzyme Mechanism Studies | The KIE can be used to determine if C-H bond breaking is the rate-limiting step of an enzymatic reaction. | Using specifically deuterated steroid substrates to probe the mechanisms of enzymes like reductases and dehydrogenases. | Provides fundamental insights into the biochemical processes governing steroid metabolism. |
| Metabolic Shunting Probes | Slowing one metabolic pathway via deuteration can reveal alternative or secondary metabolic routes. nih.gov | Investigating how blocking the primary metabolism of a steroid affects its conversion through other pathways. | Elucidates the complexity and interconnectivity of the steroid metabolic network. |
Q & A
Q. How is Tetrahydro Cortisone-d6 utilized as an internal standard in steroid hormone quantification using LC-MS/MS?
Methodological Guidance: this compound is employed to correct for matrix effects and instrument variability in quantitative assays. Deuterium labeling ensures distinct mass-to-charge (m/z) ratios, enabling precise differentiation from endogenous analytes. Researchers should validate its stability under extraction conditions (e.g., pH, temperature) and confirm no isotopic interference via spiked recovery experiments in biological matrices (e.g., plasma, urine) .
Q. What are the critical handling and storage protocols for this compound to ensure analytical integrity?
Methodological Guidance: Store lyophilized forms at –20°C in airtight, light-protected containers to prevent deuterium exchange or degradation. Prior to reconstitution, equilibrate to room temperature in a desiccator to minimize moisture absorption. For working solutions, use deuterium-depleted solvents (e.g., methanol-d₀) to avoid isotopic dilution .
Q. How can researchers validate the specificity of this compound in immunoassays compared to ELISA or RIA?
Methodological Guidance: Cross-reactivity assessments require parallel analysis of structurally similar steroids (e.g., cortisol, cortisone) using both immunoassays and LC-MS/MS. Quantify discrepancies ≥10% as indicative of assay-specific interference. Pre-extraction addition of this compound helps distinguish between matrix effects and antibody cross-reactivity .
Advanced Research Questions
Q. What structural considerations are critical for optimizing deuterium placement in this compound to minimize isotopic interference?
Methodological Guidance: Deuterium atoms should be positioned at metabolically stable sites (e.g., non-labile carbons) to prevent loss during sample preparation. Hirshfeld surface analysis (as demonstrated in crystallographic studies of analogous compounds) can predict hydrogen-bonding interactions that affect deuterium retention in solvents .
Q. How can researchers resolve discrepancies between this compound recovery rates in urine versus plasma matrices?
Methodological Guidance: Conduct matrix effect studies using post-column infusion to identify ion suppression/enhancement zones. Adjust extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) based on matrix polarity. Normalize recovery using isotope dilution curves across ≥3 concentration levels to account for matrix-specific biases .
Q. What methodological frameworks are recommended for integrating this compound into multi-analyte steroid panels for clinical research?
Methodological Guidance: Use the PICO framework (Population, Intervention, Comparison, Outcome) to define panel scope. For example:
Q. How can isotopic dilution studies with this compound address challenges in long-term stability assessments of corticosteroids?
Methodological Guidance: Perform accelerated degradation studies (40°C, 75% RH for 6 months) with periodic LC-MS/MS analysis. Monitor deuterium retention ratios (d₆/d₀) to distinguish between chemical degradation and isotopic exchange. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships when using this compound as a tracer?
Methodological Guidance: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in deuterium recovery. Use Bayesian hierarchical models to integrate prior data on isotopic stability, reducing uncertainty in low-concentration samples .
Q. How can researchers leverage crystallographic data to predict solvent interactions affecting this compound recovery in solid-phase extraction?
Methodological Guidance: Analyze Hirshfeld surfaces to identify solvent-accessible regions prone to hydrogen bonding (e.g., ketone groups). Optimize elution buffers by matching solvent polarity to surface interaction profiles, improving recovery rates by ≥15% .
Q. What protocols mitigate deuterium loss in this compound during enzymatic hydrolysis of conjugated steroids?
Methodological Guidance: Pre-treat samples with β-glucuronidase in deuterium-stabilized buffers (pH 5.0, 0.1M acetate-d₃). Monitor deuterium retention via high-resolution MS/MS after hydrolysis and validate against non-deuterated controls .
Data Presentation and Validation
-
Table 1 : Key Validation Parameters for this compound in LC-MS/MS
Parameter Acceptable Range Methodological Consideration Recovery Rate 85–115% Matrix-matched calibration required Intraday Precision CV ≤10% Triplicate analysis across 3 batches Isotopic Purity ≥99% d₆ Confirm via HRMS or NMR Long-term Stability ≥24 months Quarterly monitoring at –80°C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
